molecular formula C16H14N2O4 B5630312 N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No.: B5630312
M. Wt: 298.29 g/mol
InChI Key: RKDDDYLOHSKGGL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and antimicrobial agent.

    Material Science: It has been explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound has been used in studies investigating enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: Lacks the methoxyphenyl group, which may affect its biological activity.

    N-(2-hydroxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions.

Uniqueness

N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is unique due to the presence of the methoxyphenyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-21-13-8-4-2-6-11(13)17-15(19)10-18-12-7-3-5-9-14(12)22-16(18)20/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDDDYLOHSKGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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